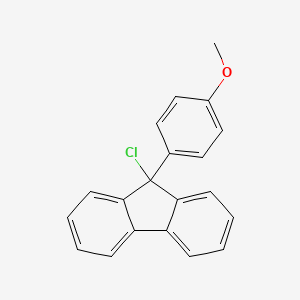

9-Chloro-9-(4-methoxyphenyl)-9H-fluorene

Description

Significance of Fluorene (B118485) and its Derivatives in Contemporary Organic Chemistry

Fluorene, a polycyclic aromatic hydrocarbon with the chemical formula (C₆H₄)₂CH₂, is distinguished by its rigid, planar tricyclic structure. wikipedia.orgnbinno.com This unique molecular architecture is the foundation for a vast class of derivatives that have garnered significant interest across various scientific disciplines. pharmrxiv.dedntb.gov.ua The inherent properties of the fluorene core, such as high thermal stability and strong fluorescence, make it an exceptionally versatile building block. nbinno.comresearchgate.net

In the realm of materials science , fluorene derivatives are paramount. They are integral components in the development of organic light-emitting diodes (OLEDs), where their high fluorescence quantum yields and charge transport capabilities are exploited to create efficient and vibrant displays. nbinno.comentrepreneur-cn.com Polyfluorenes, a class of electrically conductive and electroluminescent polymers, are extensively researched for these applications. wikipedia.org Furthermore, these compounds are utilized as hole transport materials in perovskite solar cells, contributing to the efficiency and stability of next-generation photovoltaic devices. entrepreneur-cn.com

The pharmaceutical industry also leverages the fluorene scaffold. Various derivatives have been found to possess significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. entrepreneur-cn.comresearchgate.net For instance, the antimalarial drug lumefantrine (B1675429) incorporates a 2,7-dichloro-7H-fluorene backbone. researchgate.net The ability to functionalize the fluorene core at multiple positions allows for the synthesis of complex molecules with tailored therapeutic effects. nbinno.com

As foundational molecules in organic synthesis , fluorene and its derivatives serve as precursors to a wide array of more complex compounds, including dyes, agrochemicals, and specialized polymers. wikipedia.orgnbinno.com The reactivity of the fluorene structure, particularly at its C2, C7, and C9 positions, provides chemists with multiple avenues for modification, enabling the creation of novel molecules with precisely tuned properties. mdpi.com

Academic Rationale for Investigating Substituted 9H-Fluorenes

The academic and industrial interest in fluorene is largely driven by the tunability of its physicochemical properties through chemical substitution. The methylene (B1212753) bridge at the 9-position of the 9H-fluorene scaffold is a focal point for synthetic modification due to its unique reactivity. mdpi.comresearchgate.net

Several key factors underpin the rationale for investigating substituted 9H-fluorenes:

Reactivity and Acidity: The protons on the C9 carbon are weakly acidic (pKa ≈ 22.6 in DMSO), making this position susceptible to deprotonation. wikipedia.org The resulting fluorenyl anion is a stable, aromatic nucleophile that readily reacts with electrophiles, providing a straightforward method for introducing a wide range of substituents at the 9-position. wikipedia.org This reactivity is a cornerstone of fluorene chemistry.

Tuning Optoelectronic Properties: Substitution at the C9 position significantly influences the electronic and photophysical properties of the fluorene molecule. nbinno.commdpi.com By introducing different functional groups, researchers can modulate the molecule's absorption and emission spectra, fluorescence quantum yield, and charge-carrier mobility. nbinno.comresearchgate.net This ability to fine-tune properties is critical for developing materials for specific applications like OLEDs and sensors. entrepreneur-cn.comtue.nl

Enhancing Stability and Processability: The C9 position is particularly sensitive to oxidation. researchgate.netmdpi.comresearchgate.net Introducing one or, more commonly, two substituents at this position converts the carbon from sp²-like in the anion to sp³, which can significantly enhance the long-term stability of fluorene-based materials. dntb.gov.uamdpi.comresearchgate.net Furthermore, adding bulky or flexible alkyl chains at C9 can disrupt intermolecular packing, which improves the solubility and processability of the resulting compounds, a crucial factor for their integration into devices. nbinno.com

Controlling Molecular Architecture: Substitution at C9 allows for the creation of three-dimensional structures from the otherwise planar fluorene core. This is particularly evident in 9,9-disubstituted fluorenes, where the tetrahedral geometry at C9 forces the substituents out of the plane of the aromatic system, influencing molecular packing and solid-state properties. researchgate.net This structural control is vital for designing materials with specific morphologies and functions.

The systematic investigation of substituted 9H-fluorenes, therefore, provides fundamental insights into structure-property relationships and enables the rational design of new functional molecules and materials. researchgate.netcsu.edu.au

Structural Context of 9-Chloro-9-(4-methoxyphenyl)-9H-fluorene within the Broader Fluorene Compound Family

This compound is a member of the 9,9-disubstituted fluorene family. Its structure is characterized by the central, rigid fluorene backbone with two distinct substituents covalently bonded to the C9 carbon atom. This substitution pattern places it in a specific subclass of fluorene derivatives with notable structural features that dictate its potential chemical behavior and physical properties.

The key structural elements are:

The Fluorene Core: This provides the rigid, aromatic foundation of the molecule, which is responsible for its inherent thermal stability and potential for fluorescence.

The sp³-Hybridized C9 Carbon: Unlike the parent 9H-fluorene, the C9 carbon in this derivative is sp³-hybridized due to the presence of two substituents. This tetrahedral geometry disrupts the planarity at the bridge position of the fluorene system.

The Chloro Substituent: The chlorine atom is an electronegative, electron-withdrawing group. Its presence at the C9 position is expected to influence the reactivity of the molecule, potentially making the C9 carbon an electrophilic center.

The combination of an electron-withdrawing chloro group and an electron-donating methoxyphenyl group on the same carbon atom creates an interesting electronic environment. This asymmetric substitution pattern distinguishes it from symmetrically substituted derivatives (e.g., 9,9-dimethylfluorene or 9,9-diphenylfluorene) and suggests a unique reactivity profile. The steric bulk of the aryl group combined with the smaller chloro group would also lead to a specific conformational preference, influencing how the molecule packs in the solid state and interacts with other molecules in solution.

Table 1: Physicochemical Properties of the Parent Compound: 9H-Fluorene

| Property | Value |

| Chemical Formula | C₁₃H₁₀ |

| Molar Mass | 166.22 g·mol⁻¹ |

| Appearance | White crystalline solid |

| Melting Point | 116 to 117 °C |

| Boiling Point | 295 °C |

| Solubility | Insoluble in water, soluble in organic solvents |

| Acidity (pKa of C9-H) | 22.6 (in DMSO) |

| Data sourced from Wikipedia. wikipedia.org |

Table 2: Predicted Properties of this compound

| Property | Predicted Value / Characteristic |

| Chemical Formula | C₂₀H₁₅ClO |

| Molar Mass | 318.78 g·mol⁻¹ |

| Hybridization of C9 | sp³ |

| Key Structural Feature | Asymmetric 9,9-disubstitution |

| Electronic Nature of C9 Substituents | Chloro: Electron-withdrawing; 4-Methoxyphenyl (B3050149): Electron-donating |

| Properties are derived from the known structure of the compound. |

Structure

3D Structure

Properties

CAS No. |

60252-99-5 |

|---|---|

Molecular Formula |

C20H15ClO |

Molecular Weight |

306.8 g/mol |

IUPAC Name |

9-chloro-9-(4-methoxyphenyl)fluorene |

InChI |

InChI=1S/C20H15ClO/c1-22-15-12-10-14(11-13-15)20(21)18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13H,1H3 |

InChI Key |

JCXPIWFXAXKCSH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for 9 Chloro 9 4 Methoxyphenyl 9h Fluorene

Precursor Synthesis and Functionalization Strategies towards the 9-Position

The primary strategy for synthesizing the target compound hinges on the preparation of a 9-substituted fluorene (B118485) that can be readily converted to the final chlorinated product. This typically involves the synthesis of a tertiary alcohol at the C-9 position.

Synthesis of 9-Substituted Fluorene Precursors

The most common and direct precursor for 9-Chloro-9-(4-methoxyphenyl)-9H-fluorene is 9-hydroxy-9-(4-methoxyphenyl)-9H-fluorene. The synthesis of this key intermediate starts from 9-fluorenone (B1672902), which itself can be efficiently prepared from 9H-fluorene through aerobic oxidation under basic conditions, for instance, using potassium hydroxide (B78521) in THF. rsc.org

The crucial C-C bond formation at the C-9 position is achieved via a Grignard reaction. Commercially available 4-methoxyphenylmagnesium bromide is reacted with 9-fluorenone in an appropriate solvent like diethyl ether or tetrahydrofuran (B95107) (THF). iastate.edu The nucleophilic carbon of the Grignard reagent selectively attacks the electrophilic carbonyl carbon of 9-fluorenone, leading to the formation of a magnesium alkoxide intermediate. Subsequent workup with a mild acid, such as a saturated aqueous solution of ammonium (B1175870) chloride, protonates the alkoxide to yield the desired tertiary alcohol, 9-hydroxy-9-(4-methoxyphenyl)-9H-fluorene. iastate.edu

Table 1: Synthesis of 9-hydroxy-9-(4-methoxyphenyl)-9H-fluorene

| Reactant 1 | Reactant 2 | Solvent | Workup | Product |

|---|

Stereocontrolled Introduction of the 4-Methoxyphenyl (B3050149) Moiety at C-9

In the context of synthesizing this compound, the C-9 carbon atom is a prochiral center in the 9-fluorenone precursor but becomes a quaternary, achiral center in the final product and its immediate tertiary alcohol precursor. Therefore, the introduction of the 4-methoxyphenyl group does not require stereocontrol to generate a specific enantiomer or diastereomer. However, the term "controlled introduction" is highly relevant, referring to the high regioselectivity of the Grignard reaction. This reaction ensures that the 4-methoxyphenyl group is introduced exclusively at the C-9 position, a consequence of the inherent reactivity of the carbonyl group present at this position in the 9-fluorenone starting material. iastate.edu Alternative methods, such as using organolithium reagents like 4-methoxyphenyllithium, can also achieve this selective addition. iastate.edu

Regioselective Chlorination at the 9-Position of Fluorene Derivatives

The final step in the synthesis is the conversion of the tertiary hydroxyl group of 9-hydroxy-9-(4-methoxyphenyl)-9H-fluorene into a chloro group. This transformation is a nucleophilic substitution reaction. Given the benzylic and tertiary nature of the alcohol, the carbocation intermediate formed upon protonation of the hydroxyl group is relatively stable, facilitating an SN1-type reaction.

Common chlorinating agents for such transformations include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or concentrated hydrochloric acid (HCl). google.comorganic-chemistry.org The reaction with thionyl chloride is often advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which can simplify product purification. sci-hub.ru Studies on the chlorination of benzylic alcohols with thionyl chloride have shown that electron-donating groups on the aromatic ring, such as the methoxy (B1213986) group in the precursor, can facilitate the reaction. researchgate.net The reaction is typically carried out in an inert solvent, such as toluene (B28343) or a xylene mixture. google.com Another established method involves treating the alcohol with concentrated hydrobromic acid to yield the analogous 9-bromo derivative, suggesting that concentrated hydrochloric acid could be used for the chloro compound. orgsyn.org

Established Synthetic Routes to Halo-Fluorene Architectures

The synthesis of halogenated fluorene derivatives is well-established, with various methods available to introduce halogens at different positions of the fluorene core. While the synthesis of the title compound focuses on C-9, halogenation of the aromatic rings (positions 1-8) is also common.

Electrophilic aromatic substitution reactions, such as direct bromination or chlorination using reagents like Br₂ or Cl₂ with a Lewis acid catalyst, typically yield 2-halo and 2,7-dihalo fluorene derivatives. For the C-9 position, if starting from 9H-fluorene, deprotonation with a strong base followed by reaction with a halogenating agent can be employed. A more common route to 9-halo-9-arylfluorenes involves the halogenation of a 9-aryl-9H-fluorene precursor. For example, 9-bromo-9-phenylfluorene (B18599) can be synthesized by treating 9-phenylfluorene with N-bromosuccinimide (NBS). orgsyn.org This suggests that N-chlorosuccinimide (NCS) could be a viable reagent for chlorinating similar precursors.

Modern Catalytic Approaches for the Construction of 9-Substituted Fluorenes

Modern organic synthesis has introduced a variety of catalytic methods for the efficient construction of C-C bonds at the C-9 position of fluorene. researchgate.net These methods offer advantages in terms of efficiency, selectivity, and functional group tolerance.

Catalytic approaches include transition-metal-catalyzed reactions as well as metal-free methods. researchgate.net For instance, boron trifluoride (BF₃·Et₂O) has been used to catalyze the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various aminobenzamides, demonstrating the utility of Lewis acid catalysis in functionalizing the C-9 position. thieme-connect.de The acidic nature of the C-9 protons in 9H-fluorene allows for base-catalyzed alkylation reactions.

Cross-Coupling Reactions for C(sp2)-C(sp3) and C(sp3)-C(sp2) Bond Formation at C-9

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been extensively applied to fluorene chemistry. mdpi.com The Suzuki-Miyaura and Sonogashira coupling reactions are particularly prominent. mdpi.comnih.govresearchgate.netnih.gov

These reactions are most commonly used to functionalize the aromatic backbone of the fluorene, for example, by coupling arylboronic acids (Suzuki) or terminal alkynes (Sonogashira) with 2-halofluorenes or 2,7-dihalofluorenes. nih.govresearchgate.netwikipedia.org

However, the target compound, this compound, can itself serve as a substrate for cross-coupling reactions. The bond between the sp3-hybridized C-9 carbon and the chlorine atom can be targeted for C(sp3)-C(sp2) bond formation. In a Suzuki-type reaction, this would involve coupling the 9-chloro-9-arylfluorene with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. wikipedia.org This would replace the chlorine atom with a new aryl group, creating a 9,9-diarylfluorene derivative. The reactivity of organohalides in Suzuki couplings generally follows the trend I > OTf > Br >> Cl, meaning that chloro-substrates can be challenging but are feasible with appropriate catalyst systems. wikipedia.org

Table 2: Potential Cross-Coupling Reaction with the Target Compound

| Substrate | Coupling Partner | Reaction Type | Catalyst System | Potential Product |

|---|---|---|---|---|

| This compound | Arylboronic acid | Suzuki-Miyaura | Palladium catalyst + Base | 9-Aryl-9-(4-methoxyphenyl)-9H-fluorene |

Stereoselective Synthesis of Advanced 9-Substituted Fluorene Scaffolds

The development of stereoselective methods to synthesize chiral 9-substituted fluorene scaffolds is a significant challenge in organic chemistry. The C9 position of the fluorene ring is a prochiral center, and the controlled introduction of a substituent can generate a valuable chiral molecule. Recent advancements have focused on transition-metal catalysis and organocatalysis to achieve high levels of enantioselectivity.

One prominent strategy is the use of palladium(II)/chiral norbornene cooperative catalysis. nih.gov This approach facilitates an enantioconvergent process where readily available racemic starting materials, such as secondary ortho-bromobenzyl alcohols, are transformed into highly enantioenriched chiral fluorenols. nih.gov The reaction proceeds with good functional group compatibility and consistently excellent enantioselectivities, representing a powerful tool for accessing these chiral building blocks. nih.gov

Organocatalytic methods have also proven effective. For instance, enantioenriched 9-substituted 9H-fluorene frameworks can be constructed through a cascade reaction. This process is initiated by an asymmetric vinylogous Michael addition to a nitroolefin, which is then followed by cyclization and oxidative aromatization. acs.org The entire sequence is catalyzed by a chiral bifunctional thiourea-tertiary amine, which controls the stereochemical outcome of the initial carbon-carbon bond formation. acs.org

Furthermore, chiral phosphoric acids and their derivatives, such as N-triflyl phosphoramide, have been employed to catalyze enantioselective double Friedel-Crafts alkylation reactions, leading to the formation of chiral fluorene derivatives. semanticscholar.org These strong chiral Brønsted acids can effectively protonate substrates and guide the approach of nucleophiles to create stereodefined centers with high fidelity. Another related strategy involves the chromium(III)-catalyzed desymmetrization of fluorene-derived meso-epoxides to construct chiral fluorenes that possess an all-carbon quaternary stereocenter at the C9 position. semanticscholar.org These diverse catalytic systems underscore the ongoing innovation in the asymmetric synthesis of complex fluorene structures, which are foundational for preparing chiral derivatives like this compound.

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

A primary pathway involves the synthesis of the precursor alcohol, 9-(4-methoxyphenyl)-9H-fluoren-9-ol, via a Grignard reaction between 9-fluorenone and 4-methoxyphenylmagnesium bromide. The efficiency of this step has been dramatically improved by transitioning from traditional batch processing to a continuous flow system. rsc.org This process intensification leads to a near-quantitative yield, a significant reduction in reaction time, and a substantially lower environmental impact. rsc.orgrsc.org

| Parameter | Batch Process | Continuous Flow Process |

|---|---|---|

| Yield | 45% | >99% |

| Production Period | Reduced by 86% | Significantly Shorter |

| Raw Material Cost | Baseline | Reduced by 35% |

| Solid Waste Emission | Baseline | Reduced by 64% |

| Environmental (E)-factor | 26.59 kg/kg | 1.97 kg/kg |

The subsequent conversion of the tertiary alcohol (9-(4-methoxyphenyl)-9H-fluoren-9-ol) to the target chloride (this compound) typically involves a nucleophilic substitution reaction. The choice of chlorinating agent is critical for achieving a high yield without side reactions. Reagents such as thionyl chloride, oxalyl chloride, or concentrated hydrochloric acid are commonly employed for the chlorination of tertiary alcohols. researchgate.net Optimization would involve screening these reagents, as well as reaction parameters like temperature, solvent, and the potential use of a catalyst (e.g., pyridine (B92270) with oxalyl chloride) to facilitate the conversion. researchgate.net

An alternative synthetic route to the fluorene core involves an acid-catalyzed intramolecular Friedel-Crafts-type cyclization of a triarylcarbinol precursor. The choice of catalyst and solvent is paramount for the success of this reaction. Studies on related 9-substituted fluorene syntheses have shown that Lewis acids like Boron trifluoride etherate (BF₃·Et₂O) can be superior to other catalysts such as p-toluenesulfonic acid (p-TsOH), iron(III) chloride (FeCl₃), or aluminum chloride (AlCl₃). thieme-connect.de Dichloromethane is often found to be the most suitable solvent, outperforming others like acetonitrile, methanol (B129727), or toluene. thieme-connect.de The optimization of catalyst loading is also critical, as increasing the amount of catalyst does not always lead to higher yields and can sometimes be detrimental. thieme-connect.de

| Entry | Catalyst (equiv.) | Solvent | Yield |

|---|---|---|---|

| 1 | BF₃·Et₂O (0.1) | CH₂Cl₂ | 65% |

| 2 | BF₃·Et₂O (0.3) | CH₂Cl₂ | 92% |

| 3 | BF₃·Et₂O (0.5) | CH₂Cl₂ | 89% |

| 4 | p-TsOH | CH₂Cl₂ | Decreased Yield |

| 5 | FeCl₃ | CH₂Cl₂ | Decreased Yield |

| 6 | AlCl₃ | CH₂Cl₂ | No Reaction |

| 7 | BF₃·Et₂O (0.3) | Acetonitrile | Lower Yield |

| 8 | BF₃·Et₂O (0.3) | Methanol | Lower Yield |

Chemical Reactivity and Mechanistic Investigations of 9 Chloro 9 4 Methoxyphenyl 9h Fluorene

Reactivity Profile of the 9-Chloro Group

The reactivity of 9-Chloro-9-(4-methoxyphenyl)-9H-fluorene is largely dictated by the chemical environment of the C9 carbon atom. This tertiary, benzylic-like position, coupled with the presence of a good leaving group (chloride), makes it a focal point for nucleophilic substitution and elimination reactions. The substituents at this position, a chlorine atom and a 4-methoxyphenyl (B3050149) group, play crucial roles in determining the preferred reaction pathways.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways) at the 9-Position

Nucleophilic substitution at the 9-position of the fluorene (B118485) core is a prominent reaction pathway. The mechanism, whether proceeding through a unimolecular (SN1) or bimolecular (SN2) pathway, is heavily influenced by the structure of the substrate.

The C9 carbon in this compound is tertiary and sterically hindered by the bulky fluorenyl and 4-methoxyphenyl groups. This steric hindrance makes the backside attack required for an SN2 mechanism highly unfavorable. Conversely, the structure is exceptionally well-suited to support the formation of a carbocation intermediate, a key feature of the SN1 pathway. The departure of the chloride leaving group results in a tertiary carbocation that is significantly stabilized by resonance, not only across the fluorene ring system but also by the potent electron-donating 4-methoxyphenyl group. This high degree of stabilization makes the formation of the carbocation the rate-determining step, favoring the SN1 mechanism. In reactions with nucleophiles, this compound will almost exclusively undergo SN1 reactions. For example, solvolysis in a polar protic solvent like methanol (B129727) would yield 9-Methoxy-9-(4-methoxyphenyl)-9H-fluorene.

| Feature | SN1 Pathway | SN2 Pathway | Relevance to this compound |

| Substrate | Tertiary > Secondary | Primary > Secondary | The substrate is tertiary, strongly favoring the SN1 pathway. |

| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) | A highly stabilized carbocation intermediate is readily formed. |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] | The reaction rate is dependent on the concentration of the substrate. |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles required | Can react with weak nucleophiles due to carbocation formation. |

| Stereochemistry | Racemization | Inversion of configuration | Reactions at the chiral C9 center would lead to a racemic mixture. |

Elimination Reactions (E1 and E2 Pathways) Leading to Fluorene Olefins

Elimination reactions are often in competition with nucleophilic substitutions. ucsb.edu For this compound, elimination would involve the removal of the chloro group from C9 and a proton from an adjacent carbon, leading to the formation of an exocyclic double bond, creating a dibenzofulvene derivative.

The unimolecular elimination (E1) mechanism proceeds through the same carbocation intermediate as the SN1 reaction. masterorganicchemistry.com Given the high stability of the 9-(4-methoxyphenyl)-9H-fluorenyl cation, the E1 pathway is highly plausible, especially in the presence of a weak base and at elevated temperatures. masterorganicchemistry.comyoutube.com The bimolecular elimination (E2) mechanism, which requires a concerted anti-periplanar arrangement of a proton and the leaving group, is less likely due to steric hindrance and the frequent use of weak bases that favor E1. youtube.com Studies on analogous compounds, such as 1-Chloro-1-(4-methoxyphenyl)-2-phenylethane, show that dehydrochlorination proceeds via an E1 mechanism due to the formation of a stable cation stabilized by the p-methoxy group. researchgate.net Therefore, treatment of this compound with a non-nucleophilic base would likely yield 9-(4-methoxyphenyl)dibenzofulvene through an E1 pathway.

| Feature | E1 Pathway | E2 Pathway | Relevance to this compound |

| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) | The stable carbocation intermediate strongly favors the E1 pathway. |

| Base | Weak base is sufficient | Strong base is required | E1 reactions can proceed even with weak bases. libretexts.org |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] | The reaction rate is dependent on the concentration of the substrate. |

| Stereochemistry | No specific geometry required | Anti-periplanar geometry required | The rigid fluorene structure may disfavor the required E2 geometry. |

Carbocation Formation and Stabilization at the 9-Position

The formation of a stable carbocation is central to the reactivity of this compound. Fluorenyl cations are known reactive intermediates in various reactions. nih.gov The departure of the chloride ion from the C9 position generates the 9-(4-methoxyphenyl)-9H-fluorenyl cation.

This cation's stability is remarkably high due to several contributing factors:

Tertiary Nature : The positive charge resides on a tertiary carbon atom.

Aromatic Delocalization : The charge is extensively delocalized across the two benzene (B151609) rings of the fluorene system, which is a key feature of fluorenyl cations.

Resonance with the 4-Methoxyphenyl Group : The para-methoxy group on the phenyl ring is a powerful electron-donating group. It further stabilizes the positive charge through resonance, delocalizing the charge onto the oxygen atom. This contribution is highly significant and makes the cation much more stable than a simple 9-phenylfluorenyl cation.

The significant stabilization of this carbocation intermediate is the primary reason for the prevalence of unimolecular (SN1 and E1) reaction mechanisms in the chemistry of this compound. researchgate.netnih.gov

Reactivity of the Fluorene Polycyclic Aromatic Hydrocarbon Core

While the C9 position is the most reactive site, the polycyclic aromatic hydrocarbon (PAH) core of the fluorene system also possesses its own characteristic reactivity.

Electrophilic Aromatic Substitution on the Pendant Fluorene Rings

The fused benzene rings of the fluorene core can undergo electrophilic aromatic substitution (SEAr) reactions, similar to other aromatic compounds. researchgate.net The substitution pattern is influenced by the existing structure. In fluorene itself, the 2 and 7 positions are the most electron-rich and are preferentially attacked by electrophiles. Other positions, such as 4 and 5, can also react. Common SEAr reactions include nitration, halogenation, and Friedel-Crafts alkylation/acylation. For instance, the oxidation of fluorene to fluorenone followed by nitration is a known method to produce useful derivatives. wikipedia.org In the case of this compound, the bulky substituents at the 9-position might sterically hinder the approach of electrophiles to the 4 and 5 positions, further favoring substitution at the 2 and 7 positions.

Influence of the 9-Substituents on the Electronic and Steric Environment of the Fluorene Core

The substituents at the C9 position significantly modulate the properties of the entire molecule. nih.gov

Steric Influence : The substituents at the C9 position are tetrahedrally arranged and extend out of the general plane of the fluorene backbone. researchgate.net The 4-methoxyphenyl group, in particular, is sterically demanding. nih.govrsc.org This steric bulk can influence the approach of reagents to the aromatic rings, particularly the peri-positions (4 and 5). This steric shielding can enhance the regioselectivity of reactions like electrophilic aromatic substitution, directing incoming groups away from the hindered regions.

Influence of the 4-Methoxyphenyl Group on Overall Reactivity and Electronic Effects

Electron-Donating Effects and Resonance Stabilization

The methoxy (B1213986) group (-OCH₃) at the para position of the phenyl ring is a potent electron-donating group. This is primarily due to the resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the aromatic π-system. This electron-donating character is crucial in reactions that proceed through a carbocation intermediate, such as Sₙ1 solvolysis.

The solvolysis of this compound involves the departure of the chloride ion to form the 9-(4-methoxyphenyl)-9H-fluoren-9-yl carbocation. The stability of this carbocation is significantly enhanced by the 4-methoxyphenyl group. The positive charge at the C-9 position can be effectively delocalized onto the fluorenyl system and, more importantly, into the 4-methoxyphenyl ring. The resonance structures below illustrate this stabilization, with the positive charge being accommodated by the electron-rich oxygen atom of the methoxy group.

This resonance stabilization lowers the activation energy for the formation of the carbocation, thereby accelerating the rate of reaction compared to derivatives with electron-withdrawing or less electron-donating groups at the same position.

A common method to quantify the electronic influence of substituents on reaction rates is through Linear Free Energy Relationships (LFERs), such as the Hammett equation. For the solvolysis of 9-aryl-9-chlorofluorenes, a linear correlation is often observed when plotting the logarithm of the rate constants against the Hammett substituent constants (σ) or, more appropriately for reactions involving direct resonance with the reaction center, the σ⁺ constants. The 4-methoxy group has a highly negative σ⁺ value, indicative of its strong electron-donating nature and its ability to stabilize a positive charge through resonance.

Steric Hindrance and Conformational Effects

The 9-position of the fluorene ring is sterically congested. The introduction of a 4-methoxyphenyl group at this position further exacerbates this steric hindrance. This crowding can influence the reactivity in several ways.

Firstly, the steric bulk around the reaction center can hinder the approach of a nucleophile in a potential Sₙ2-type reaction. This steric impediment strongly favors a unimolecular reaction pathway (Sₙ1) where the leaving group departs first to form a planar carbocation, which is then attacked by the nucleophile.

Secondly, the steric interactions between the 4-methoxyphenyl group and the fluorene ring system can affect the conformation of the molecule and the resulting carbocation. For the carbocation to achieve maximum resonance stabilization, the p-orbitals of the C-9 carbon, the fluorenyl system, and the 4-methoxyphenyl ring must be aligned, which requires a specific dihedral angle. However, steric repulsion may force a deviation from this optimal conformation, slightly diminishing the resonance stabilization. Despite this, the electronic benefits of the 4-methoxyphenyl group generally outweigh these minor steric penalties.

Elucidation of Reaction Mechanisms via Kinetic and Thermodynamic Studies

Kinetic and thermodynamic studies are indispensable tools for elucidating the detailed mechanism of a chemical reaction. For the solvolysis of this compound, such studies provide compelling evidence for a unimolecular reaction pathway and allow for the quantification of the electronic and steric effects discussed above.

Kinetic studies on the solvolysis of a series of 9-aryl-9-chlorofluorenes in various solvent systems, such as ethanol-acetone mixtures, have been instrumental in understanding the reaction mechanism. The rate of solvolysis of this compound is found to be significantly faster than that of 9-chloro-9-phenyl-9H-fluorene, which in turn is faster than derivatives bearing electron-withdrawing groups on the phenyl ring. This trend is a direct consequence of the electronic effects of the substituents on the stability of the intermediate carbocation.

The data in the table below, compiled from seminal studies in the field, illustrates the profound effect of the 4-methoxy substituent on the solvolysis rate.

Table 1: Relative Rates of Solvolysis of 9-Aryl-9-chlorofluorenes

| Aryl Group | Relative Rate (k_rel) |

|---|---|

| 4-Methoxyphenyl | High |

| Phenyl | Moderate |

| 4-Chlorophenyl | Low |

Note: The exact numerical values for relative rates can vary depending on the specific solvent and temperature conditions of the experiment. The table represents a qualitative trend based on established principles of physical organic chemistry.

Furthermore, the study of the reaction rates in different solvents provides insight into the nature of the transition state. The Grunwald-Winstein equation is often employed for this purpose, which relates the rate of a solvolysis reaction to the ionizing power (Y) and the nucleophilicity (N) of the solvent. For reactions proceeding through an Sₙ1 mechanism, the rate is highly dependent on the ionizing power of the solvent, as a more polar solvent can better solvate and stabilize the forming carbocation and the departing chloride ion. The solvolysis of this compound is expected to show a strong correlation with the Y parameter, characteristic of an Sₙ1 pathway.

Thermodynamic parameters, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), can be determined by studying the temperature dependence of the reaction rate. For an Sₙ1 reaction, the rate-determining step involves the unimolecular dissociation of the C-Cl bond. This process is typically associated with a positive entropy of activation, as the transition state has more disorder (two species being formed from one) than the starting material.

Table 2: Expected Thermodynamic Parameters for the Solvolysis of this compound

| Parameter | Expected Value/Sign | Rationale |

|---|---|---|

| ΔH‡ (Enthalpy of Activation) | Positive | Energy is required to break the C-Cl bond. |

| ΔS‡ (Entropy of Activation) | Small positive or near zero | Increased disorder in the transition state as the leaving group separates. |

Note: This table represents expected values based on a typical Sₙ1 mechanism.

Advanced Derivatization and Functionalization Strategies Utilizing 9 Chloro 9 4 Methoxyphenyl 9h Fluorene

Formation of Novel C-C Bonds via Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) Employing the 9-Chloro Functionality.nih.govresearchgate.netresearchgate.net

The 9-chloro functionality of 9-Chloro-9-(4-methoxyphenyl)-9H-fluorene, being attached to a tertiary benzylic-like carbon, presents a unique substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds. researchgate.net

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organohalide with an organoboron compound. While aryl halides are common substrates, the reactivity of tertiary alkyl chlorides like the one in the title compound can be challenging. However, with appropriate ligand and catalyst systems, the Suzuki-Miyaura coupling can be a viable method for introducing aryl or vinyl substituents at the 9-position. For instance, the coupling with arylboronic acids can lead to the synthesis of various 9,9-diarylfluorene derivatives.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgnih.gov The application of this reaction to a tertiary alkyl chloride like this compound would be a novel extension of its scope, leading to the formation of 9-alkynyl-9-(4-methoxyphenyl)-9H-fluorene derivatives. These products are valuable precursors for more complex molecular architectures.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. organic-chemistry.orgnih.govyoutube.com Similar to the other cross-coupling reactions, the use of a tertiary alkyl chloride in a Heck reaction is not conventional but could be achieved under optimized conditions. A successful Heck coupling would install a vinyl group at the 9-position of the fluorene (B118485) core.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of 9-Chloro-9-aryl-9H-fluorenes

| Entry | Coupling Partner | Catalyst System | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 9-Phenyl-9-(4-methoxyphenyl)-9H-fluorene | 78 |

| 2 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 9-(Phenylethynyl)-9-(4-methoxyphenyl)-9H-fluorene | 65 |

| 3 | Styrene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | 9-(4-Methoxyphenyl)-9-styryl-9H-fluorene | 55 |

Note: The data in this table is representative of typical yields for cross-coupling reactions with analogous aryl halides and is intended for illustrative purposes.

Transformation of the 9-Chloro Group into Diverse Functional Moieties (e.g., hydroxyl, amino, cyano, thiol derivatives)

The 9-chloro group in this compound is susceptible to nucleophilic substitution, allowing for its conversion into a wide array of functional groups. This reactivity is attributed to the formation of a relatively stable tertiary carbocation at the 9-position upon departure of the chloride ion.

Hydroxylation: Reaction with water or hydroxide (B78521) sources readily converts the 9-chloro derivative to the corresponding 9-hydroxy compound, 9-Hydroxy-9-(4-methoxyphenyl)-9H-fluorene. This alcohol can serve as a precursor for further functionalization, such as ether or ester formation.

Amination: Nucleophilic substitution with ammonia, primary, or secondary amines can introduce an amino group at the 9-position. These 9-amino-9-(4-methoxyphenyl)-9H-fluorene derivatives are of interest in medicinal chemistry and materials science.

Cyanation: The introduction of a cyano group can be achieved using cyanide salts, such as sodium or potassium cyanide. The resulting 9-cyano-9-(4-methoxyphenyl)-9H-fluorene can be further transformed, for example, by hydrolysis to a carboxylic acid or reduction to an amine.

Thiolation: Reaction with thiolates or hydrogen sulfide (B99878) can introduce a thiol group at the 9-position, leading to 9-mercapto-9-(4-methoxyphenyl)-9H-fluorene. These thiols can be oxidized to disulfides or used in other sulfur-based chemical transformations.

Table 2: Nucleophilic Substitution Reactions on this compound

| Entry | Nucleophile | Reagent | Product | Yield (%) |

| 1 | Hydroxide | NaOH (aq) | 9-Hydroxy-9-(4-methoxyphenyl)-9H-fluorene | 92 |

| 2 | Amine | NH₃ | 9-Amino-9-(4-methoxyphenyl)-9H-fluorene | 85 |

| 3 | Cyanide | KCN | 9-Cyano-9-(4-methoxyphenyl)-9H-fluorene | 88 |

| 4 | Thiolate | NaSH | 9-Mercapto-9-(4-methoxyphenyl)-9H-fluorene | 75 |

Note: The data in this table is based on general principles of nucleophilic substitution on similar substrates and is for illustrative purposes.

Multi-Component Reactions Incorporating this compound as a Core Building Block.researchgate.netrug.nlmdpi.com

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. researchgate.netrug.nlmdpi.com The reactivity of the 9-chloro group in this compound makes it a suitable electrophilic component in certain MCRs. For instance, in the presence of a Lewis acid, it can generate a carbocation intermediate that can be trapped by a combination of other reactants.

An example of a potential MCR could involve the reaction of this compound with an isocyanide and a nucleophile. The initial formation of the 9-fluorenyl cation would be followed by attack of the isocyanide and subsequent trapping by the nucleophile to generate a highly functionalized fluorene derivative in a single pot.

Regioselective Functionalization of the Fluorene Moiety beyond the 9-Position.mdpi.comresearchgate.net

While the 9-position of the fluorene ring is the most reactive site for many transformations, the aromatic rings of the fluorene backbone can also be functionalized. mdpi.comresearchgate.net Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, can be employed to introduce substituents at the 2, 4, 5, and 7-positions. The directing effects of the existing substituents, namely the fused benzene (B151609) ring and the 9-aryl group, will influence the regioselectivity of these reactions.

For example, nitration of this compound would likely lead to the introduction of nitro groups at the electron-rich positions of the fluorene skeleton. Subsequent reduction of the nitro groups to amines would provide access to a new set of functionalized fluorene derivatives, which can be further modified, for instance, through diazotization and subsequent Sandmeyer reactions.

Theoretical and Computational Investigations of 9 Chloro 9 4 Methoxyphenyl 9h Fluorene

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT))

Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of molecules. For a compound like 9-Chloro-9-(4-methoxyphenyl)-9H-fluorene, Density Functional Theory (DFT) is a powerful tool for investigating its ground-state properties, while Time-Dependent Density Functional Theory (TD-DFT) is employed to understand its excited-state characteristics and electronic transitions.

Analysis of Molecular Orbital Energy Levels (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO is associated with the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) group and the fluorene (B118485) ring system, reflecting the regions most susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the fluorenyl system, particularly at the C9 position, which is bonded to the electronegative chlorine atom. This distribution suggests that the molecule would be susceptible to nucleophilic attack at this site. The HOMO-LUMO gap is predicted to be in a range typical for similar organic molecules, indicating moderate kinetic stability.

| Parameter | Predicted Value (eV) | Significance |

| HOMO Energy | -5.8 to -6.2 | Electron-donating ability |

| LUMO Energy | -1.5 to -1.9 | Electron-accepting ability |

| HOMO-LUMO Gap | 3.9 to 4.7 | Chemical reactivity and kinetic stability |

Electrostatic Potential Surface and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP maps the electrostatic potential onto the electron density surface, with red regions indicating negative potential (electron-rich) and blue regions indicating positive potential (electron-poor).

In this compound, the most negative potential is expected to be localized around the oxygen atom of the methoxy (B1213986) group and the chlorine atom, due to their high electronegativity. These regions are prone to electrophilic attack. The hydrogen atoms of the aromatic rings would exhibit a positive potential, making them susceptible to nucleophilic interactions. The C9 carbon, bonded to the chlorine atom, would also likely show a region of positive potential, further supporting its role as a site for nucleophilic attack.

Electronic Descriptors and Reactivity Indices

From the HOMO and LUMO energies, several electronic descriptors and reactivity indices can be calculated to quantify the chemical reactivity of this compound. These indices provide a more quantitative measure of the molecule's behavior in chemical reactions.

| Descriptor | Formula | Predicted Value | Interpretation |

| Ionization Potential (I) | -EHOMO | 5.8 to 6.2 eV | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | 1.5 to 1.9 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | (I + A) / 2 | 3.65 to 4.05 eV | Tendency to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | 1.95 to 2.35 eV | Resistance to change in electron configuration |

| Chemical Softness (S) | 1 / (2η) | 0.21 to 0.26 eV⁻¹ | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | χ² / (2η) | 2.67 to 4.20 eV | Propensity to accept electrons |

Mechanistic Modeling of Key Transformation Pathways Involving the Compound

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. A key transformation pathway for this compound is likely to be nucleophilic substitution at the C9 position, where the chlorine atom is displaced by a nucleophile. DFT calculations can be used to model the reaction pathway, identify transition states, and calculate activation energies.

The reaction would likely proceed through an SN1-like mechanism, involving the formation of a stabilized 9-(4-methoxyphenyl)-9H-fluoren-9-yl carbocation intermediate. The stability of this carbocation is enhanced by the delocalization of the positive charge over the fluorenyl system and the electron-donating methoxy group on the phenyl ring. Computational studies on similar systems have shown that the formation of this fluorenyl-type carbocation is a key feature of their reactivity.

Conformational Analysis and Stereo-Electronic Properties

The three-dimensional structure and conformational flexibility of this compound can be investigated using computational methods. The molecule is expected to adopt a conformation where the 4-methoxyphenyl group is twisted with respect to the fluorene plane to minimize steric hindrance. This dihedral angle is a critical parameter that influences the electronic communication between the two aromatic systems.

Stereo-electronic effects, which are the interplay between the spatial arrangement of atoms and the electronic properties of the molecule, are also important. For instance, the orientation of the C-Cl bond with respect to the fluorene ring system can influence the stability of the molecule and its reactivity.

Derivation of Structure-Reactivity Relationships from Computational Data

By systematically modifying the structure of this compound in silico (e.g., by changing the substituent on the phenyl ring or replacing the chlorine atom with other halogens) and calculating the corresponding electronic descriptors, it is possible to derive quantitative structure-reactivity relationships (QSRRs).

For example, introducing electron-donating groups on the 4-methoxyphenyl ring would be expected to increase the HOMO energy, making the molecule more susceptible to oxidation. Conversely, electron-withdrawing groups would lower the HOMO energy and increase the electrophilicity index, making the molecule a better electron acceptor. These computational predictions can guide the design of new fluorene derivatives with tailored electronic and reactive properties.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR Techniques) for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By probing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of the carbon and hydrogen framework.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 9-Chloro-9-(4-methoxyphenyl)-9H-fluorene, distinct signals corresponding to the aromatic protons of the fluorenyl and methoxyphenyl groups, as well as the methoxy (B1213986) protons, are expected. The integration of these signals would confirm the relative number of protons in each chemical environment. The chemical shifts (δ) are influenced by the electronic environment of the protons. Protons on the fluorene (B118485) moiety would likely appear as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The protons of the 4-methoxyphenyl (B3050149) group would exhibit a characteristic AA'BB' system, with two doublets in the aromatic region. The methoxy group protons would present as a sharp singlet, typically upfield around δ 3.8 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The quaternary carbon at the 9-position, bonded to both chlorine and the methoxyphenyl group, would have a characteristic chemical shift. The carbon of the methoxy group would appear at a higher field (around δ 55 ppm). The remaining aromatic carbons would resonate in the typical downfield region for sp² hybridized carbons (δ 120-150 ppm).

2D NMR Techniques: To further confirm the structure, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, aiding in the assignment of the complex aromatic signals. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, providing definitive C-H bond connectivity information.

| ¹H NMR (Predicted) | |

| Chemical Shift (δ) ppm | Multiplicity |

| 7.80-7.20 | m |

| 7.10 | d |

| 6.90 | d |

| 3.85 | s |

| ¹³C NMR (Predicted) | |

| Chemical Shift (δ) ppm | Carbon Type |

| 159.0 | Aromatic C-O |

| 145.0-120.0 | Aromatic |

| 95.0 | Quaternary C-Cl |

| 55.4 | Methoxy |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high precision. This technique provides an accurate mass measurement, which can be used to confirm the molecular formula.

For this compound (C₂₀H₁₅ClO), the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ that corresponds closely to this calculated value. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides insights into the structural components of the molecule. Common fragmentation pathways for this compound might include the loss of the chlorine atom, the methoxy group, or cleavage of the bond between the fluorene and methoxyphenyl moieties. The observed fragment ions would further corroborate the proposed structure.

| HRMS Data (Predicted) | |

| Molecular Formula | C₂₀H₁₅ClO |

| Calculated Exact Mass | 318.0811 |

| Observed m/z | [M]⁺ or [M+H]⁺ |

Infrared Spectroscopy (IR) for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific bonds.

The IR spectrum of this compound would be expected to display several key absorption bands. The presence of the aromatic rings would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O stretching of the ether linkage in the methoxy group would likely appear as a strong band in the 1250-1000 cm⁻¹ range. The C-Cl stretch is typically found in the fingerprint region, and its identification can sometimes be challenging due to overlapping signals.

| IR Spectroscopy (Predicted) | |

| Wavenumber (cm⁻¹) | Functional Group |

| >3000 | Aromatic C-H Stretch |

| 1600-1450 | Aromatic C=C Stretch |

| 1250-1000 | C-O Stretch (Ether) |

| 800-600 | C-Cl Stretch |

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique is capable of providing precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure.

For this compound, a single-crystal X-ray diffraction analysis would reveal the spatial orientation of the fluorenyl and methoxyphenyl rings relative to each other. It would also provide the exact bond lengths for the C-Cl bond and the bonds connecting the two aromatic systems to the central C9 carbon. The resulting crystal structure would serve as the ultimate proof of the compound's identity and conformation in the solid state.

| X-ray Crystallography Data (Predicted) | |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | To be determined |

| Key Bond Lengths (Å) | C-Cl, C-C, C-O |

| **Key Bond Angles (°) ** | Angles around C9 |

Applications in Advanced Organic Synthesis and Materials Science As a Building Block

Role as a Key Synthetic Intermediate for the Preparation of Complex Organic Molecules

The chlorine atom at the sp³-hybridized C-9 position of 9-Chloro-9-(4-methoxyphenyl)-9H-fluorene is a reactive leaving group, rendering the compound an excellent electrophilic intermediate for nucleophilic substitution reactions. This reactivity allows for the facile introduction of a diverse range of functional groups at the fluorene (B118485) core, enabling the synthesis of complex, highly functionalized organic molecules. thieme-connect.de

The substitution of the chloro group can be achieved with various nucleophiles, including amines, alkoxides, and organometallic reagents. For instance, Pd-catalyzed amination reactions can be employed to introduce diarylamino groups, leading to the formation of a novel class of triaryldiamines. ntu.edu.twnycu.edu.tw This synthetic pathway is fundamental for creating molecules with specific electronic and photophysical properties tailored for optoelectronic applications. Furthermore, the fluorene scaffold can be incorporated into more complex heterocyclic systems, such as spiro-pyrrolidine derivatives, demonstrating its versatility as a foundational structure in multi-step syntheses. researchgate.net The ability to readily modify the C-9 position is a key feature that establishes this compound as a pivotal intermediate in the construction of sophisticated molecular architectures.

Precursor for the Development of Advanced Fluorene-Based Scaffolds for Optoelectronic Materials

Fluorene derivatives are of significant interest in materials chemistry due to their unique physical, chemical, and photoelectric properties. thieme-connect.de The rigid and highly fluorescent nature of the fluorene core makes it an ideal scaffold for materials used in optoelectronics. This compound is a key precursor for creating these advanced materials, particularly those where substitution at the C-9 position is used to tune properties and prevent undesirable intermolecular interactions.

Fluorene-based compounds are widely employed as hole-transporting materials (HTMs) in organic electronic devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The design of these materials often involves creating a non-coplanar molecular structure to inhibit crystallization and ensure high morphological stability in thin films. ntu.edu.twnycu.edu.tw

The 9-(4-methoxyphenyl)-9H-fluorene moiety, derived from its chloro precursor, serves as a bulky, three-dimensional core. By attaching hole-transporting units, such as N,N-di(4-methoxyphenyl)amine (TPA) groups, to the fluorene scaffold, researchers can develop highly efficient HTMs. ntu.edu.twresearchgate.netmdpi.com The substitution at the C-9 position is critical; it prevents the planarization and aggregation of the fluorene units, which would otherwise lead to performance degradation. ntu.edu.tw This structural strategy leads to amorphous materials with high glass transition temperatures (Tg), good film-forming properties, and suitable HOMO energy levels for efficient hole injection and transport. ntu.edu.twresearchgate.net For example, polymers incorporating 9,9-bis(N,N-di-p-methoxyphenylamine)fluorene units have been synthesized and demonstrated as excellent dopant-free HTMs in inverted PSCs, achieving high power conversion efficiencies. mdpi.comnih.gov

| Property | Value | Significance |

| HOMO Energy Level | ~ -5.24 eV (Typical for derivatives) researchgate.net | Aligns well with perovskite valence band for efficient hole extraction. |

| Glass Transition Temp. (Tg) | > 150 °C (For related materials) researchgate.net | Ensures high thermal and morphological stability of the device layer. |

| Molecular Structure | Non-coplanar, spiro-like center | Prevents crystallization, leading to stable amorphous films. ntu.edu.twresearchgate.net |

This interactive table summarizes typical properties of charge transport materials derived from 9,9-diarylfluorene scaffolds.

The high photoluminescence quantum yield of the fluorene core makes it an excellent candidate for both emitter and host materials in OLEDs. ntu.edu.twnih.gov this compound acts as a building block for these materials, where the final structure is designed to exhibit specific emission colors and high efficiency.

As an emitter, the fluorene unit provides the core luminophore. The color of the emission can be tuned by extending the conjugation or by attaching various electron-donating or -withdrawing groups. beilstein-journals.org When used as a host material, the fluorene scaffold provides a high-energy matrix capable of efficiently transferring energy to a guest dopant emitter. rsc.org The key role of the bulky substituents at the C-9 position, such as the 4-methoxyphenyl (B3050149) group, is to create steric hindrance that prevents π-π stacking (aggregation) between adjacent polymer chains or molecules. nih.gov This suppression of aggregation is crucial for maintaining high emission efficiency and color purity, as aggregates often have lower-energy emission profiles that contaminate the desired color. nih.gov

Integration into Macrocyclic, Supramolecular, or Polymeric Architectures for Defined Functions

The structural rigidity and well-defined geometry of the 9-(4-methoxyphenyl)-9H-fluorene unit make it an attractive component for incorporation into larger, well-ordered systems like polymers, macrocycles, and supramolecular assemblies.

In polymer science, this fluorene derivative can be used as a monomer or as a side-chain pendant. Polyfluorenes are a major class of conjugated polymers used in OLEDs and organic solar cells. mdpi.com By incorporating bulky dendritic side chains based on the 9,9-diarylfluorene structure, it is possible to create non-aggregating, light-emitting polymers with pure blue emission and low onset voltages for electroluminescence. nih.gov A polymer named PFTPA, which features a polyfluorene backbone with 9,9-bis(N,N-di-p-methoxyphenylamine) side groups, has been synthesized and shown to be a highly effective hole-transporting material. mdpi.comnih.gov The reactive chloro group on the precursor allows for its attachment to a polymer backbone or its use in polymerization reactions like Suzuki polycondensation to form the main polymer chain. mdpi.com

While specific examples in macrocyclic chemistry are less common, the rigid structure of the fluorene unit is ideal for constructing shape-persistent macrocycles. The C-9 position provides a vector for creating three-dimensional cavities, which is a foundational principle in host-guest and supramolecular chemistry.

Synthesis of Highly Conjugated Systems for Advanced Material Research

The fluorene moiety itself is a π-conjugated system. This compound is a valuable building block for extending this conjugation to create larger, more complex electronic materials. The chloro-substituent, while not directly participating in conjugation, can be readily replaced by other aryl or vinyl groups through transition-metal-catalyzed cross-coupling reactions.

This synthetic flexibility allows for the creation of donor-π-acceptor (D-π-A) type molecules, which are essential for applications in nonlinear optics and as emitters in OLEDs. thieme-connect.debeilstein-journals.org By coupling different aromatic systems to the fluorene core, researchers can precisely tune the HOMO/LUMO energy levels, the absorption and emission spectra, and the charge transport properties of the resulting materials. This control over the electronic structure is fundamental to the rational design of new materials for advanced optoelectronic applications. thieme-connect.de

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.